molecular formula C5H13ClN2 B1381357 1-(Aminomethyl)cyclobutanamine hydrochloride CAS No. 1923052-25-8

1-(Aminomethyl)cyclobutanamine hydrochloride

Cat. No.: B1381357
CAS No.: 1923052-25-8
M. Wt: 136.62 g/mol
InChI Key: WGSCOPIJAZQDOQ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclobutanamine hydrochloride is a cyclic amine compound with the molecular formula C₅H₁₃ClN₂. It is known for its unique structure, which includes a cyclobutane ring substituted with an aminomethyl group.

Preparation Methods

The synthesis of 1-(Aminomethyl)cyclobutanamine hydrochloride typically involves the following steps:

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization.

Chemical Reactions Analysis

1-(Aminomethyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Aminomethyl)cyclobutanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(Aminomethyl)cyclobutanamine hydrochloride can be compared with other cyclic amines, such as:

The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(aminomethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c6-4-5(7)2-1-3-5;/h1-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSCOPIJAZQDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)cyclobutanamine hydrochloride
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1-(Aminomethyl)cyclobutanamine hydrochloride
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